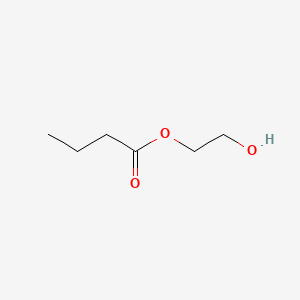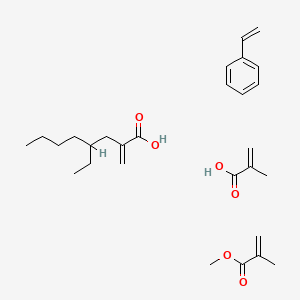
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-ethyl-2-methylideneoctanoic acid; methyl 2-methylprop-2-enoate; 2-methylprop-2-enoic acid; styrene” is a complex mixture of organic molecules. Each component has unique properties and applications in various fields. These compounds are often used in the synthesis of polymers, resins, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
-
4-ethyl-2-methylideneoctanoic acid
-
Methyl 2-methylprop-2-enoate
-
2-methylprop-2-enoic acid
-
Styrene
化学反应分析
Types of Reactions
-
Oxidation
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Iron oxide, caesium oxide on silica.
Major Products
Oxidation: Ketones, aldehydes, methacrylic acid.
Reduction: Alcohols.
Substitution: Halogenated styrenes.
科学研究应用
-
Chemistry
-
Biology
-
Medicine
-
Industry
作用机制
The mechanism of action for these compounds varies based on their application:
相似化合物的比较
Similar Compounds
Ethyl acrylate: Similar to methyl 2-methylprop-2-enoate but with an ethyl group instead of a methyl group.
Butyl methacrylate: Similar to methyl 2-methylprop-2-enoate but with a butyl group instead of a methyl group.
Uniqueness
4-ethyl-2-methylideneoctanoic acid: Unique due to its sulfur-containing ester derivatives which have distinct odor characteristics.
Methyl 2-methylprop-2-enoate: Widely used in the production of PMMA, known for its transparency and resistance to impact.
These compounds play a crucial role in various scientific and industrial applications, making them valuable in multiple fields.
属性
CAS 编号 |
28377-44-8 |
|---|---|
分子式 |
C28H42O6 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
4-ethyl-2-methylideneoctanoic acid;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H8.C5H8O2.C4H6O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3(2)4(5)6/h10H,3-8H2,1-2H3,(H,12,13);2-7H,1H2;1H2,2-3H3;1H2,2H3,(H,5,6) |
InChI 键 |
LJVBKZJGPMGLHH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
规范 SMILES |
CCCCC(CC)CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1 |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


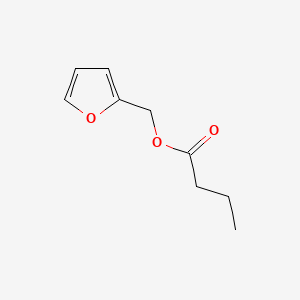

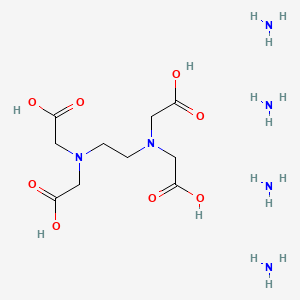
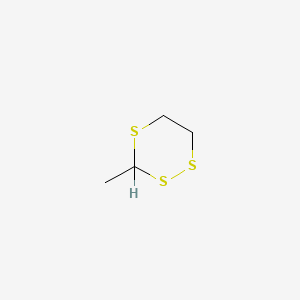
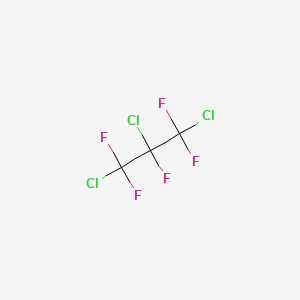
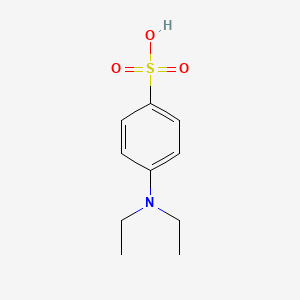
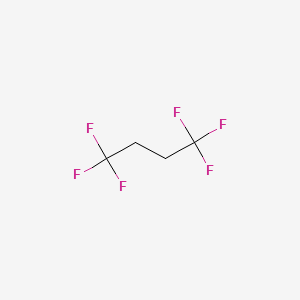
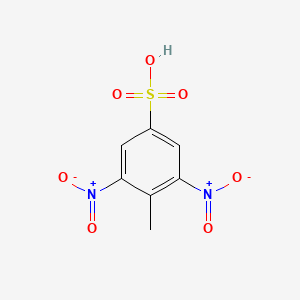
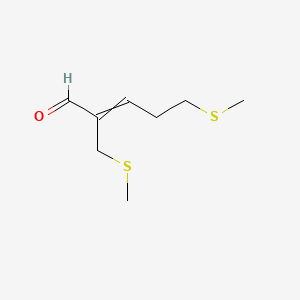
![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
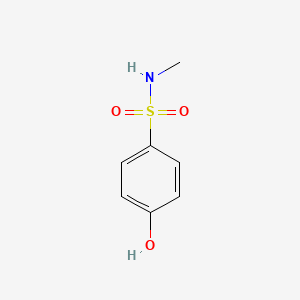
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-bromo-2-methyl-](/img/structure/B1607252.png)
